molecular formula C10H19BrO B14655453 1-Bromo-4,4-dimethyloct-1-en-3-ol CAS No. 52419-05-3

1-Bromo-4,4-dimethyloct-1-en-3-ol

Cat. No.: B14655453
CAS No.: 52419-05-3
M. Wt: 235.16 g/mol
InChI Key: UFDMDTPQQBZOKB-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethyloct-1-en-3-ol is a brominated alkenol characterized by a terminal alkene (C1–C2), a hydroxyl group at C3, and two methyl substituents at C2.

Properties

CAS No.

52419-05-3

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-4,4-dimethyloct-1-en-3-ol

InChI

InChI=1S/C10H19BrO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

UFDMDTPQQBZOKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C=CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethyloct-1-en-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4,4-dimethyloct-1-en-3-ol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Substitution: 4,4-dimethyloct-1-en-3-ol derivatives.

    Oxidation: 1-bromo-4,4-dimethyloct-1-en-3-one.

    Reduction: 1-bromo-4,4-dimethyloctane-3-ol.

Scientific Research Applications

1-Bromo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4,4-dimethyloct-1-en-3-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

(Z)-1-Bromo-4,4-dimethyl-1-penten-3-ol

This compound, synthesized via Pt-catalyzed intramolecular hydrosilylation followed by bromodesilylation (Eq. 3.70, ), shares key features with the target molecule:

  • Core structure : Both contain a brominated alkene and a hydroxyl group.
  • Substituents : The dimethyl group at C4 is conserved.

Key differences :

  • Chain length: The analog has a shorter carbon backbone (C5 vs. C8), which reduces lipophilicity and may alter solubility in nonpolar solvents.
  • Stereochemistry : The (Z)-configuration in the analog suggests possible differences in spatial orientation and reactivity compared to the target compound’s unspecified stereochemistry.

Brominated Indole Derivatives ()

Compounds like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) and its analogs feature aromatic indole cores and bromine at non-allylic positions. Unlike 1-bromo-4,4-dimethyloct-1-en-3-ol, these derivatives exhibit:

  • Extended conjugation : Due to aromatic rings and imine groups, enabling applications in photochemistry or medicinal chemistry.
  • Distinct reactivity : Bromine in indole derivatives participates in electrophilic substitution, whereas allylic bromine in the target compound favors elimination or nucleophilic attack.

Physicochemical and Reactivity Comparison

Property 1-Bromo-4,4-dimethyloct-1-en-3-ol (Z)-1-Bromo-4,4-dimethyl-1-penten-3-ol Brominated Indole Derivatives
Molecular Formula C₁₀H₁₉BrO (inferred) C₇H₁₃BrO C₂₂H₁₄BrClN₂O (e.g., 3d)
Functional Groups Allylic Br, -OH, alkene Allylic Br, -OH, alkene Indole Br, ketone, imine
Synthesis Method Not reported Pt-catalyzed hydrosilylation/bromodesilylation Multi-component coupling
Reactivity Allylic substitution, elimination Similar allylic reactivity Aromatic substitution, cross-coupling
Applications Intermediate in organic synthesis Model for catalytic studies Photodynamic agents, drug scaffolds

Key Research Findings

Catalytic Synthesis: The Pt-catalyzed route for (Z)-1-bromo-4,4-dimethyl-1-penten-3-ol highlights the importance of transition metals in controlling stereochemistry and regioselectivity in bromoalkenol synthesis . This method could theoretically be adapted for the target compound by modifying precursor chain length.

Reactivity Trends: Allylic bromine in both the target compound and its pentenol analog favors SN2 or elimination reactions under basic conditions.

Comparative Stability: Brominated indole derivatives () exhibit higher thermal stability due to aromaticity, whereas alkenols like 1-bromo-4,4-dimethyloct-1-en-3-ol are more prone to decomposition via dehydration or oxidation.

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